molecular formula C12H11N3O B1280793 3-Amino-N-pyridin-3-ylbenzamide CAS No. 25844-48-8

3-Amino-N-pyridin-3-ylbenzamide

Cat. No.: B1280793
CAS No.: 25844-48-8
M. Wt: 213.23 g/mol
InChI Key: ROXMEGSVJDLDHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-pyridin-3-ylbenzamide (CAS 1838298-24-0) is a chemical compound with the molecular formula C13H13N3O and a molecular weight of 227.26 g/mol . This benzamide derivative features a 3-aminobenzamide moiety linked to a pyridin-3-ylmethyl group, a structural motif common in compounds investigated for various bioactivities. Research into similar N-pyridinyl benzamide compounds indicates potential value in medicinal chemistry and chemical biology. For instance, structurally related molecules have been studied as quorum sensing inhibitors, which target bacterial communication systems to disrupt biofilm formation in pathogens like Pseudomonas aeruginosa and Bacillus subtilis . Other amide-based pyridine derivatives are utilized in synthesizing more complex molecules, such as pyridinium bromides, which are then evaluated for cytotoxic properties against cancer cell lines . The 3-amino group on the benzamide ring can serve as a versatile handle for further chemical modifications, making it a valuable building block in solid-phase synthesis and the development of novel chemical entities for high-throughput screening . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11/h1-8H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXMEGSVJDLDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477735
Record name 3-Amino-N-pyridin-3-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25844-48-8
Record name 3-Amino-N-pyridin-3-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-N-3-pyridinylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 Amino N Pyridin 3 Ylbenzamide and Its Analogs

Amide Coupling Reaction Protocols

The most common and direct route to 3-Amino-N-pyridin-3-ylbenzamide is through the condensation of a 3-aminobenzoic acid derivative with 3-aminopyridine (B143674). This transformation necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Amine Nucleophile Utilization

In the synthesis of this compound, the nucleophile is 3-aminopyridine. The nucleophilicity of the amino group on the pyridine (B92270) ring is crucial for the success of the coupling reaction. The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile (MeCN). The choice of solvent is important to ensure the solubility of all reactants and reagents.

The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize the acid generated during the reaction and to ensure the amine nucleophile remains in its free, unprotonated form. The reaction temperature can range from ambient to elevated temperatures, depending on the reactivity of the coupling partners and the chosen activation method.

It is important to note that both starting materials, 3-aminobenzoic acid and 3-aminopyridine, contain an amino group. To achieve selective amide bond formation, it may be necessary to use a protected form of 3-aminobenzoic acid, such as N-Boc-3-aminobenzoic acid, where the amino group is protected with a tert-butyloxycarbonyl (Boc) group. This protecting group can then be removed in a subsequent step to yield the final product.

Catalytic Approaches in Benzamide (B126) Synthesis

While stoichiometric coupling reagents are effective, they generate significant amounts of byproducts. Consequently, catalytic methods for amide bond formation are of growing interest as they offer a more atom-economical and sustainable approach.

Palladium-Catalyzed C-N Coupling

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds. While traditionally used for coupling amines with aryl halides, variations of this methodology can be applied to the synthesis of benzamides. For the synthesis of this compound, a potential route could involve the palladium-catalyzed coupling of 3-aminopyridine with a 3-halobenzamide or a 3-aminobenzoyl halide.

These reactions typically employ a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a suitable phosphine (B1218219) ligand, like Xantphos or DavePhos, and a base, such as Cs₂CO₃ or K₃PO₄. The ligand plays a critical role in facilitating the catalytic cycle and influencing the reaction's efficiency and selectivity.

Other Metal-Organic Frameworks and Nanoparticle Catalysis

Recent research has explored the use of novel catalytic systems for amide bond formation. Metal-Organic Frameworks (MOFs) , which are crystalline porous materials constructed from metal ions or clusters and organic linkers, have shown promise as heterogeneous catalysts. digitellinc.com For example, Zr-based MOFs can act as Lewis acids to activate carboxylic acids, facilitating their reaction with amines under mild conditions. digitellinc.com The porous nature and high surface area of MOFs allow for efficient catalysis and the potential for catalyst recycling. chemrxiv.org Amide-functionalized MOFs have also been developed to act as basic catalysts in condensation reactions. acs.org

Nanoparticle-based catalysts are another emerging area. For instance, nano-palladium catalysts have demonstrated high activity in various coupling reactions. The high surface-area-to-volume ratio of nanoparticles can lead to enhanced catalytic activity and selectivity. While specific applications to the synthesis of this compound are not yet widely reported, the principles of nanoparticle catalysis offer a promising avenue for future synthetic developments.

Industrial Synthesis Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. longdom.org

Reagent and Solvent Selection: On a large scale, the cost and safety of reagents and solvents are paramount. While highly efficient, complex coupling reagents may be too expensive for industrial use. acs.org In such cases, classical methods like the use of thionyl chloride to form the acyl chloride, followed by reaction with the amine, might be preferred due to the low cost of the reagents. ucl.ac.uk The choice of solvent is also critical, with a focus on greener solvents that are less toxic and have a lower environmental impact. ucl.ac.uk

Process Parameters: Optimization of reaction parameters such as temperature, concentration, and reaction time is crucial to maximize yield and minimize the formation of impurities. The use of flow chemistry, where reactants are continuously pumped through a reactor, can offer advantages in terms of heat and mass transfer, leading to better control and higher yields.

Work-up and Purification: The isolation and purification of the final product are significant cost drivers in industrial synthesis. The formation of byproducts that are easily removed is a key consideration. For example, in carbodiimide couplings, the choice between DCC and EDC can be influenced by the ease of removal of the corresponding urea byproduct (dicyclohexylurea from DCC is often removed by filtration, while the urea from EDC is water-soluble). scribd.com Crystallization is a preferred method for purification on a large scale as it can be more cost-effective than chromatography.

Waste Management: A major focus in industrial chemistry is the reduction of waste, often quantified by metrics like the Process Mass Intensity (PMI), which is the total mass of materials used to produce a certain mass of product. ucl.ac.uk Catalytic methods are highly desirable from this perspective as they reduce the amount of stoichiometric waste generated. ucl.ac.uk

By carefully evaluating these factors, a robust and economically viable process for the large-scale synthesis of this compound can be developed.

Directed Chemical Transformations of Benzamide Derivatives

The synthesis of this compound and its analogs relies on a variety of sophisticated chemical transformations. These methodologies allow for the precise construction of the core benzamide structure and the introduction of diverse functional groups. Key strategies involve the modification of the aromatic core, the formation of the crucial amide bond, and advanced functionalization of aliphatic side chains.

Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental to the synthesis of benzamide derivatives, enabling the introduction of key substituents onto the aromatic rings. Both electrophilic and nucleophilic substitution pathways are employed to construct and modify the precursors of this compound.

Electrophilic Aromatic Substitution (SEAr): This class of reactions is crucial for attaching substituents to an aromatic ring by replacing a hydrogen atom with an electrophile. wikipedia.org Friedel-Crafts reactions, a cornerstone of SEAr, are particularly relevant. wikipedia.org For instance, Friedel-Crafts acylation can be used to introduce the carbonyl group onto an aromatic ring, forming a ketone that can be further elaborated into the benzamide structure. wikipedia.orgyoutube.com A direct approach to primary benzamides involves a Friedel-Crafts-type reaction of arenes with cyanoguanidine in the presence of a Brønsted superacid, which proceeds through a superelectrophilic intermediate. nih.govnih.gov

The directing effects of substituents already present on the benzene (B151609) ring are critical for achieving the desired regiochemistry. Activating groups, which donate electron density to the ring, direct incoming electrophiles to the ortho and para positions and increase the reaction rate compared to unsubstituted benzene. libretexts.orgyoutube.com Deactivating groups, which withdraw electron density, typically direct incoming electrophiles to the meta position. libretexts.org For the synthesis of this compound, a key precursor is a 3-substituted benzoic acid. If starting with an aniline derivative, the amino group (-NH2), a strong activating group, would direct substitution to the ortho and para positions. To achieve meta-substitution, the directing properties of the amino group must be modulated, for example, by conversion to an acetanilide group (-NHCOCH3), which is less activating. youtube.com

Nucleophilic Aromatic Substitution (SNAr): In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring. Unlike SEAr, SNAr is facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov This method is valuable for introducing nucleophiles like amines or alkoxides onto an activated aromatic system. For example, a fluorine atom on a nitro-substituted benzene ring can be displaced by various nucleophiles. beilstein-journals.org In the context of this compound synthesis, an SNAr reaction could be envisioned where a precursor with a suitable leaving group (e.g., a halogen) at the 3-position of the pyridine ring reacts with a 3-aminobenzamide nucleophile. The reaction of 3-halo-4-aminopyridines with acyl chlorides can proceed via an intramolecular nucleophilic aromatic substitution to yield rearranged products. nih.gov

Interactive Data Table: Aromatic Substitution Reactions for Benzamide Synthesis
Reaction TypeDescriptionKey Reagents/CatalystsRelevance to SynthesisReference
Friedel-Crafts CarboxamidationDirect conversion of arenes to primary benzamides.Cyanoguanidine, Brønsted superacid (e.g., CF3SO3H)Forms the benzamide core directly from an aromatic precursor. nih.govnih.gov
Electrophilic HalogenationIntroduction of a halogen (Br, Cl, I) onto the aromatic ring.Br2, Cl2, I2 with a Lewis acid catalyst (e.g., FeBr3)Creates a functional handle for subsequent cross-coupling or SNAr reactions. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr)Displacement of a leaving group (e.g., F, Cl) by a nucleophile.Electron-deficient aromatic ring, strong nucleophile (e.g., amine, alkoxide)Can be used to attach the aminopyridine moiety to the benzoyl core or introduce other functionalities. nih.govbeilstein-journals.org

Amidation and Cyclization Pathways

The formation of the amide bond is the defining step in the synthesis of this compound, linking the 3-aminobenzoyl and 3-aminopyridine moieties. Various amidation strategies have been developed, ranging from direct condensation to transition-metal-catalyzed cross-coupling reactions.

Direct Amidation: This approach involves the condensation of a carboxylic acid with an amine. nih.gov Because this reaction is typically unfavorable under mild conditions, activating agents are often required to convert the carboxylic acid into a more reactive species, such as an acid chloride or an activated ester. researchgate.netucl.ac.uk Reagents like titanium tetrachloride (TiCl4) in pyridine can mediate the direct condensation of carboxylic acids and amines to provide the corresponding amides in good yields. nih.gov The reaction of 3-aminopyridine with benzenesulfonyl chloride, a related reaction, demonstrates the feasibility of forming a C-N bond with 3-aminopyridine as the nucleophile. researchgate.net

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. This method has been extended to the N-arylation of amides, allowing for the coupling of an amide with an aryl halide or pseudohalide. syr.edunih.gov This is a highly effective method for synthesizing N-aryl benzamides. The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated amide and subsequent reductive elimination to yield the N-aryl amide product. syr.edu The development of specialized biaryl phosphine ligands has been crucial for achieving high efficiency, particularly for the coupling of challenging substrates like secondary acyclic amides. nih.gov This methodology could be applied to couple 3-aminobenzamide with a 3-halopyridine or, alternatively, couple a 3-halobenzamide with 3-aminopyridine.

Cyclization Reactions: Benzamide derivatives can serve as precursors for various heterocyclic structures through intramolecular cyclization reactions. For instance, N-propargyl benzamides can undergo palladium-catalyzed hydroarylation followed by acid-induced cyclization to form oxazolines. nih.gov While not directly leading to this compound, these pathways illustrate the versatility of the benzamide scaffold in constructing more complex molecular architectures. Other cyclization reactions of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides have also been explored, leading to fused heterocyclic systems. researchgate.net

Interactive Data Table: Amidation and Cyclization Methodologies
MethodologyDescriptionCatalyst/ReagentApplicationReference
Direct CondensationOne-pot reaction of a carboxylic acid and an amine.TiCl4 / PyridineForms the amide bond directly, suitable for a range of substrates. nih.gov
Buchwald-Hartwig AmidationPalladium-catalyzed cross-coupling of an amide with an aryl halide.Pd(0) catalyst (e.g., Pd2(dba)3) with a phosphine ligand (e.g., XPhos, JackiePhos)Key method for forming the N-aryl bond between the benzamide and pyridine rings. syr.edunih.gov
Acid-Induced CyclizationIntramolecular reaction of functionalized benzamides to form heterocycles.Acid (e.g., triflic acid)Synthesis of analogs containing heterocyclic rings like oxazolines. nih.gov

C(sp³)–H Bond Functionalization Techniques

The direct functionalization of otherwise inert C(sp³)–H bonds represents a modern and efficient strategy for elaborating complex molecules. In the synthesis of benzamide analogs, the amide group itself can serve as a directing group to guide a metal catalyst to a specific C–H bond on an aliphatic side chain, enabling site-selective transformations. snnu.edu.cn

Amide-Directed C–H Activation: This strategy relies on the coordination of the amide's oxygen atom to a transition metal center, which then positions the catalyst to activate a nearby C–H bond, typically forming a five- or six-membered metallacycle intermediate. snnu.edu.cnresearchgate.net This approach allows for the functionalization of β- or γ-C(sp³)–H bonds in aliphatic amides.

Palladium-Catalyzed Functionalization: Palladium catalysis has been extensively used for the functionalization of C(sp³)–H bonds in aliphatic amides. researchgate.netresearchgate.net Various transformations, including arylation, alkylation, amination, and alkoxylation, have been achieved using bidentate or modified monodentate amide directing groups. researchgate.net For example, Pd(II)/SOHP (sulfoxide-2-hydroxypyridine) ligand systems can catalyze the enantioselective β-C–H arylation of tertiary aliphatic amides. researchgate.net The development of transient directing groups, which are installed, used for C-H activation, and removed in a single pot, further enhances the practicality of these methods. cam.ac.uk

Ruthenium-Catalyzed Functionalization: Ruthenium catalysts are also highly effective for directed C–H activation. rsc.org Ruthenium(II) carboxylate catalysts, for instance, can facilitate the direct arylation of arenes using removable directing groups. acs.org While many examples focus on C(sp²)–H activation, ruthenium complexes have also been used for C(sp³)–H functionalization. For example, ruthenium-catalyzed C-H halogenations of benzamides at the ortho-position demonstrate the utility of this metal in amide-directed transformations. rsc.orgsemanticscholar.org

These advanced techniques provide powerful tools for the late-stage functionalization of analogs of this compound, allowing for the rapid generation of molecular diversity from a common intermediate.

Interactive Data Table: C(sp³)–H Bond Functionalization Techniques
Catalytic SystemTransformationDirecting GroupSignificanceReference
Palladium(II) / SOHP LigandEnantioselective β-C–H ArylationTertiary AmideAllows for the stereocontrolled introduction of aryl groups on an aliphatic side chain. researchgate.net
Ruthenium(II) Carboxylateortho-C–H HalogenationAmideProvides a method for selective functionalization of the benzamide aromatic ring. rsc.orgsemanticscholar.org
Palladium(II) / Amino Acid Ligandβ-C–H AcetoxylationPrimary Amine (via imine)Enables functionalization via a challenging four-membered palladacycle intermediate. nih.gov
Organic Photoredox CatalysisRemote C–H HeteroarylationAmide N–HAllows for functionalization at positions remote from the directing group via a radical-based hydrogen atom transfer (HAT) mechanism. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 3 Amino N Pyridin 3 Ylbenzamide

Nuclear Magnetic Resonance Spectroscopy Applications

¹H NMR would be utilized to identify the distinct proton environments. The spectrum is expected to show a complex series of multiplets in the aromatic region (approximately 6.5-9.0 ppm) corresponding to the protons on both the benzene (B151609) and pyridine (B92270) rings. A key downfield singlet would represent the amide (N-H) proton, while the primary amine (-NH₂) protons would likely appear as a broader singlet.

To contextualize the expected signals on the pyridine ring, one can consider the spectrum of the precursor, 3-aminopyridine (B143674). The chemical shifts for this fragment would be significantly influenced by the formation of the amide bond. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be indispensable for unambiguously assigning the signals in the crowded aromatic regions by revealing proton-proton and proton-carbon correlations, respectively.

Table 1: Representative ¹H NMR Data for 3-Aminopyridine Precursor in DMSO This table provides reference data for a structural precursor to anticipate the NMR shifts for the pyridine moiety in the target compound.

Proton Assignment Chemical Shift (ppm) Multiplicity
H-2 8.53 d
H-6 8.23 d
H-4 7.26 d
H-5 7.40 t
-NH₂ 5.80 br s

Data sourced from spectral database for C₅H₆N₂ in DMSO. chemicalbook.com

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) serves to confirm the molecular weight and elemental composition of a compound. For 3-Amino-N-pyridin-3-ylbenzamide (C₁₂H₁₁N₃O), the monoisotopic mass is 213.09021 Da. uni.lu High-resolution mass spectrometry (HRMS) would be employed to verify this mass with high precision, thereby confirming the molecular formula.

Further structural information can be obtained through predicted collision cross section (CCS) values, which relate to the ion's shape and size in the gas phase. These theoretical values can be compared with experimental data from ion mobility-mass spectrometry to add another layer of structural confirmation. Predicted CCS values for various adducts of this compound have been calculated. uni.luuni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct Ion Mass-to-Charge Ratio (m/z) Predicted CCS (Ų)
[M+H]⁺ 214.09749 145.7
[M+Na]⁺ 236.07943 152.5
[M+K]⁺ 252.05337 148.8
[M+NH₄]⁺ 231.12403 161.8
[M-H]⁻ 212.08293 150.8

Data sourced from PubChemLite. uni.luuni.lu

X-ray Crystallography for Molecular Geometry

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms in a crystalline solid, defining precise bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported, analysis of closely related isomers like 2-amino-N-(pyridin-2-yl)benzamide allows for well-founded predictions of its solid-state conformation. researchgate.net

It is anticipated that the molecule would exhibit significant planarity, with a low dihedral angle between the benzamide (B126) and pyridine ring systems. researchgate.netresearchgate.net A key structural feature would likely be the formation of an intramolecular hydrogen bond between the amide proton and the nitrogen atom of the pyridine ring, which would stabilize the molecular conformation. researchgate.netresearchgate.net In the crystal lattice, intermolecular hydrogen bonds involving the free amino group and the amide carbonyl oxygen are expected to link adjacent molecules, forming extended supramolecular assemblies such as sheets or chains. researchgate.netresearchgate.net

Table 3: Representative Crystallographic Data from a Structural Analogue, 2-Amino-N-(pyridin-2-yl)benzamide This table presents data from a closely related isomer to illustrate the expected molecular geometry. This is NOT experimental data for this compound.

Parameter Value
Bond Lengths (Å)
C-N (amide) ~1.35 - 1.41
C=O (amide) ~1.23
Dihedral Angles (°)
Aromatic Ring Dihedral ~2.28
Hydrogen Bonds (Å, °)
Intramolecular N-H···N D···A distance ~2.65
Intermolecular N-H···O D···A distance ~2.88

Data derived from the published crystal structure of C₁₂H₁₁N₃O. researchgate.netresearchgate.net

Vibrational and Electronic Spectroscopy Studies

Vibrational and electronic spectroscopy probe the bonding environment and electronic structure of a molecule. These techniques are complementary to NMR and MS in providing a complete picture of the compound's characteristics.

Vibrational Spectroscopy (FT-IR and FT-Raman) Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy identify the vibrational modes of the molecule's functional groups. The spectrum of this compound is expected to show characteristic bands:

N-H Stretching: Two distinct bands for the primary amine (-NH₂) around 3300-3500 cm⁻¹ and one band for the secondary amide (N-H) near 3300 cm⁻¹.

C=O Stretching (Amide I): A strong absorption band in the region of 1650-1680 cm⁻¹.

N-H Bending (Amide II): A significant band around 1550 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

In the absence of experimental data, Density Functional Theory (DFT) calculations are a powerful method for predicting and assigning these vibrational frequencies with high accuracy. nih.govnih.gov

Electronic Spectroscopy (UV-Vis) Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule, typically π→π* and n→π* transitions in conjugated systems. This compound, with its extended aromatic system, is expected to exhibit strong absorptions in the UV region. Theoretical studies using Time-Dependent DFT (TD-DFT) can be employed to calculate the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The analysis of these orbitals helps in understanding the potential for intramolecular charge transfer (ICT) within the molecule, a property that can influence its chemical reactivity and photophysical behavior. nih.gov

Computational and Theoretical Investigations of 3 Amino N Pyridin 3 Ylbenzamide

Quantum Chemical Calculation Frameworks

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These theoretical methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for predicting a wide array of molecular properties with a good balance of accuracy and computational cost. For a molecule like 3-Amino-N-pyridin-3-ylbenzamide, a DFT study would typically involve geometry optimization to find the lowest energy conformation. This process would yield data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterBond/AngleHypothetical Value
Bond LengthC-N (Amide)1.35 Å
Bond LengthC=O (Amide)1.23 Å
Bond AngleN-C-C (Benzamide)118°
Dihedral AngleC-C-N-C (Amide)175°

Note: The values in this table are hypothetical and represent typical values for similar structures. They are not based on actual published research for this compound.

Electronic Structure and Reactivity Analyses

DFT calculations also provide crucial information about the electronic properties of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. Another important property is the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyHypothetical Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

Note: The values in this table are hypothetical and for illustrative purposes only. They are not derived from published research on this compound.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

Active Site Binding Predictions

In a typical molecular docking study, the 3D structure of the ligand (this compound) would be placed into the binding site of a target protein. The docking algorithm would then explore various possible conformations and orientations of the ligand within the binding site, predicting the most stable binding mode. This prediction would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.

Scoring Functions and Interaction Energy Analyses

Scoring functions are used in molecular docking to estimate the binding affinity between the ligand and the protein. These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. The results are often presented in terms of binding energy (kcal/mol). A detailed analysis would break down the total binding energy into contributions from different types of interactions.

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterHypothetical Value/Residues
Binding Energy-8.5 kcal/mol
Hydrogen Bond InteractionsAsp145, Glu98
Hydrophobic InteractionsLeu23, Val76, Ile120
Pi-Pi StackingPhe80

Note: This table presents a hypothetical scenario for illustrative purposes and is not based on actual docking studies of this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. An MD simulation of this compound, either in a solvent or bound to a protein, would reveal its conformational flexibility and the stability of its interactions. By simulating the movements of atoms over a period of time (from nanoseconds to microseconds), researchers can observe how the molecule changes its shape and how it interacts with its environment. This information is crucial for understanding its biological activity and for the rational design of more potent analogs. Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.

Protein-Ligand Complex Dynamics

Molecular dynamics (MD) simulations are a powerful tool to understand the behavior of a protein-ligand complex over time. These simulations can reveal the stability of the ligand in the binding pocket, conformational changes in the protein and the ligand, and key intermolecular interactions. For a compound like this compound, MD simulations would typically be performed after an initial docking study to predict its binding mode to a target protein.

The simulation would track the trajectory of all atoms in the system, allowing for the analysis of parameters like root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions. Hydrogen bond analysis throughout the simulation can highlight persistent interactions crucial for binding affinity. For instance, studies on peptide-vitamin B12 conjugates have utilized constrained MD simulations based on NMR data to understand their solution structures and internal interactions that influence biological activity. nih.gov

Binding Free Energy Calculations

Calculating the binding free energy is essential for predicting the binding affinity of a ligand to its protein target. Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are commonly used post-MD simulation to estimate the binding free energy. These methods calculate the energy difference between the bound and unbound states of the protein and ligand in a solvent.

The binding free energy is typically decomposed into various components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. This allows for a deeper understanding of the driving forces behind the binding. For example, a study on Tiam1 PDZ domain-peptide binding used MD simulations and a PB/LIE (Linear Interaction Energy) free energy function to accurately predict binding specificity. nih.gov While no specific binding free energy calculations for this compound have been reported, such calculations would be a standard step in its computational evaluation as a potential ligand for a biological target. The calculated binding free energy (ΔG) for various complexes in different studies highlights the utility of this approach. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. The molecules are aligned based on a common scaffold, and the fields are calculated at various grid points surrounding them. A partial least squares (PLS) analysis is then used to derive a model that can predict activity.

For a series of benzamide (B126) derivatives, a CoMFA study would help in understanding how the size, shape, and electrostatic properties of different substituents on the benzamide and pyridine (B92270) rings influence their biological activity. nih.gov For instance, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors resulted in a robust model that provided guidelines for designing more potent compounds. nih.gov The statistical parameters from such a study, like the cross-validated correlation coefficient (q²), are crucial for assessing the model's predictive power. researchgate.net

Table 1: Example of Statistical Parameters from CoMFA Studies on Related Compound Classes

Compound ClassTargetr² (non-cross-validated)Predictive r²Reference
Benzamide DerivativesFtsZ protein--0.974 nih.gov
Benzimidazole & Benzothiophene DerivativesCB2 Cannabinoid Receptor--0.919 nih.gov
α1A-Adrenergic Receptor Antagonistsα1A-Adrenergic Receptor0.840-0.694 researchgate.net
Aminophenyl Benzamide DerivativesHistone Deacetylase0.850.99- nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is another 3D-QSAR method similar to CoMFA but with the inclusion of additional descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. This often provides a more detailed and interpretable model of the structure-activity relationship. The use of a Gaussian function for the distance dependence between the probe atom and the molecule's atoms avoids some of the singularities encountered in CoMFA.

A CoMSIA study on this compound analogues could generate contour maps indicating regions where steric bulk, positive or negative charge, hydrophobicity, and hydrogen bonding features are favorable or unfavorable for activity. These maps are invaluable for guiding the design of new derivatives with improved potency. Studies on benzamide and pyridin-2-yl-benzenesulfonamide derivatives have successfully used CoMSIA to create predictive models and guide the synthesis of new active compounds. nih.govnih.gov

Table 2: Example of Statistical Parameters from CoMSIA Studies on Related Compound Classes

Compound ClassTargetr² (non-cross-validated)Predictive r²Reference
Benzamide DerivativesFtsZ protein--0.980 nih.gov
Benzimidazole & Benzothiophene DerivativesCB2 Cannabinoid Receptor--0.908 nih.gov
α1A-Adrenergic Receptor Antagonistsα1A-Adrenergic Receptor0.840-0.671 researchgate.net

In Silico ADME Prediction and Metabolic Stability Analysis

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. In silico methods provide a rapid and cost-effective way to predict these properties.

For this compound, various ADME parameters could be predicted using computational models. These include physicochemical properties like lipophilicity (logP), aqueous solubility, and topological polar surface area (TPSA), as well as pharmacokinetic properties like gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes. A study on N-pyridyl and pyrimidine benzamides as antiepileptic agents included in silico ADME predictions to evaluate their drug-likeness. nih.gov Similarly, ADME predictions for sulfonamide derivatives with pyridine moieties have been performed to assess their potential as drug candidates. researchgate.net

Metabolic stability is another critical parameter, often evaluated by predicting the sites of metabolism by cytochrome P450 enzymes. This helps in identifying metabolically labile parts of the molecule that could be modified to improve its half-life. For example, research on quinoline-based PDE5 inhibitors focused on optimizing metabolic stability to develop suitable drug candidates. nih.gov While specific data for this compound is not available, a typical in silico ADME prediction would generate data as shown in the hypothetical table below.

Table 3: Example of Predicted In Silico ADME Properties for a Small Molecule

PropertyPredicted ValueOptimal RangeReference
Molecular Weight ( g/mol )213.24< 500 bepls.com
logP (Lipophilicity)1.5 - 2.5< 5 bepls.com
Topological Polar Surface Area (Ų)60 - 80< 140 bepls.com
Gastrointestinal AbsorptionHighHigh bepls.com
Blood-Brain Barrier PermeantNoNo/Yes (depending on target) bepls.com
P-glycoprotein SubstrateNoNo bepls.com

Topological Analysis (RDG, ELF, LOL) and Hirshfeld Surface Analysis

Topological analysis methods provide insights into the electronic structure and chemical bonding of a molecule.

Reduced Density Gradient (RDG) analysis is used to visualize non-covalent interactions (NCIs) within a molecule and between molecules. It plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. This allows for the identification and characterization of van der Waals interactions, hydrogen bonds, and steric clashes.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are functions that provide a measure of electron localization in a molecule. They are useful for visualizing covalent bonds and lone pairs of electrons, offering a clear picture of the chemical bonding landscape. A topological study on a benzimidazole derivative utilized these methods to confirm interaction sites. scielo.br

Hirshfeld Surface Analysis is a technique used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is defined as the region where the contribution of the electron density from a given molecule to the total crystal electron density is greater than that from any other molecule. By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify close intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. For instance, Hirshfeld surface analyses of various N-aryl benzamide derivatives have been used to elucidate the nature and extent of hydrogen bonding and other intermolecular interactions. nih.govnih.gov

Table 4: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Benzamide Derivative

Contact TypePercentage Contribution (%)Reference
H···H26.6 nih.gov
S···H/H···S13.8 nih.gov
Cl···H/H···Cl9.5 nih.gov
C···H/H···C- nih.gov
Other50.1 nih.gov

Molecular Interactions and Biological Target Engagement of 3 Amino N Pyridin 3 Ylbenzamide Derivatives

Enzyme Inhibition Mechanisms and Selectivity Profiling

Derivatives of 3-Amino-N-pyridin-3-ylbenzamide have demonstrated significant inhibitory activity against several key enzymes, showcasing diverse mechanisms of action and selectivity profiles.

While direct kinase inhibitor screening data for this compound is not extensively documented in publicly available research, the broader N-pyridin-3-ylbenzamide scaffold has been identified as a viable pharmacophore for kinase inhibition. Structurally related analogs have been shown to modulate the activity of several kinases, indicating the potential of this chemical class in oncology and other therapeutic areas.

One notable example involves N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives, which have been identified as potent inhibitors of Cyclin-Dependent Kinase 7 (CDK7). researchgate.net A representative compound from this series, B2, exhibited an IC50 value of 4 nM against CDK7 and demonstrated high selectivity over other CDKs. researchgate.net This highlights the potential for designing highly selective kinase inhibitors based on the N-pyridin-3-ylbenzamide core.

Furthermore, a more complex molecule, PIM447 (N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide), which incorporates a pyridin-3-yl amide moiety, has been developed as a potent and selective pan-PIM kinase inhibitor and has entered clinical trials for hematological malignancies.

Table 1: Kinase Inhibitory Activity of Selected N-pyridin-3-ylbenzamide Derivatives

CompoundTarget KinaseIC50 (nM)
B2CDK74

This table presents a summary of the kinase inhibitory activity of a representative compound with a scaffold related to this compound.

A significant area of investigation for N-pyridin-3-ylbenzamide derivatives has been their ability to inhibit aldosterone (B195564) synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone. Elevated levels of aldosterone are implicated in various cardiovascular diseases, making CYP11B2 an attractive therapeutic target.

A study involving a series of 23 N-(pyridin-3-yl)benzamides revealed their potent and selective inhibitory activity against human CYP11B2. nih.govnih.gov The most effective compounds in this series displayed IC50 values in the nanomolar range (53-166 nM). nih.govnih.gov These inhibitors were found to be highly selective for CYP11B2 over other steroidogenic enzymes such as CYP11B1 (steroid-11β-hydroxylase), CYP17, and CYP19 (aromatase), with no significant inhibition observed for the latter two. nih.govnih.gov

Structure-activity relationship (SAR) studies indicated that substitutions on the benzamide (B126) moiety significantly influence inhibitory potency. For instance, the introduction of halogen substituents at the para-position of the benzamide ring resulted in strong CYP11B2 inhibition. lookchem.com The difluoro-substituted derivative was the most active compound in the series. lookchem.com

Table 2: Inhibitory Activity of N-(Pyridin-3-yl)benzamide Derivatives against Human CYP11B2

CompoundSubstitution on Benzamide RingIC50 (nM) for CYP11B2Selectivity vs. CYP11B1
3d Unsubstituted166>151
3e 4-Fluoro104174
3f 4-Chloro111109
3g 4-Bromo114106
3m 4-Cyano112>133
3n 4-Nitro129>116
3r 3,4-Difluoro53.5111

This table summarizes the in vitro inhibitory activity and selectivity of selected N-(pyridin-3-yl)benzamide derivatives against human CYP11B2. Data sourced from Zimmer et al., 2011. nih.govlookchem.com

The therapeutic potential of the N-pyridin-3-ylbenzamide scaffold extends beyond kinase and aldosterone synthase inhibition. Research has indicated that derivatives can interact with other enzyme systems.

For example, the structurally related N-pyridin-3-yl-benzenesulfonamide has been synthesized and shown to possess antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi and Escherichia coli) bacteria. researchgate.net While this compound features a sulfonamide linker instead of a benzamide, it underscores the potential for the N-pyridin-3-yl moiety to be incorporated into scaffolds targeting various enzymatic pathways in microorganisms.

Additionally, studies on 3-piperidinyl pyridine (B92270) derivatives have demonstrated inhibitory activity against Cholesterol 24-hydroxylase (CH24H), a cytochrome P450 enzyme. acs.org This suggests that the pyridine-3-yl group can be a key feature in designing inhibitors for a broader range of P450 enzymes.

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, derivatives of N-pyridin-3-ylbenzamide have been found to interact with and modulate the activity of specific receptors. A notable finding is the interaction of N-pyridyl-3-benzamides with the human vanilloid receptor 1 (TRPV1), a non-selective cation channel involved in the detection and modulation of pain and temperature.

High-throughput screening of compound libraries identified a series of N-pyridyl-3-benzamides that act as low micromolar agonists of the human TRPV1 receptor. nih.gov This discovery has led to further exploration of this chemical class for the development of novel analgesics and modulators of sensory perception.

Cellular Pathway Perturbations and Biological Responses

The engagement of this compound derivatives with their molecular targets can lead to significant perturbations in cellular pathways, ultimately resulting in specific biological responses such as the regulation of cell proliferation and survival.

A key biological response elicited by some this compound derivatives is the regulation of the cell cycle, a fundamental process that governs cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic intervention.

Studies have shown that 3-aminobenzamide, a structural component of the title compound, can induce cell cycle arrest at the G1 and S phases at cytostatic concentrations. nih.gov At higher concentrations, it can lead to an irreversible block in the G2 phase. nih.gov

Furthermore, a 3-amino-4-chloro-N-(pyridin-3-yl)benzamide derivative has been reported to induce cell cycle arrest in the G2/M phase. This activity is believed to be mediated through the modulation of the expression of Bcl-2 and Bax genes, suggesting a pro-apoptotic mechanism.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The ability to induce apoptosis in malignant cells is a primary objective of many anticancer therapies. Research into derivatives of this compound suggests their potential to trigger this cell death mechanism.

For instance, studies on structurally related benzamide derivatives have shown that these compounds can initiate apoptosis through various pathways. While direct evidence for this compound is not extensively documented, the broader class of benzamides has been shown to exert cytotoxic effects on cancer cell lines. benchchem.com The inclusion of the pyridin-3-yl group is thought to be a key structural feature that enhances the interaction of these compounds with their biological targets, potentially leading to improved efficacy in inducing apoptosis. benchchem.com

In a broader context, other compounds with structural similarities, such as certain indenoisoquinoline derivatives, have been demonstrated to induce apoptosis by affecting the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway. This process often involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

Signaling Cascade Modulation

The intricate network of cellular signaling pathways governs cell growth, proliferation, and survival. Cancer cells often exhibit aberrant signaling, which provides targets for therapeutic intervention. Derivatives of this compound have shown potential in modulating these critical signaling cascades.

One of the most well-documented examples of a structurally related compound is Imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase. mdpi.com The molecular structure of Imatinib incorporates a pyridine and a benzamide-like moiety, highlighting the potential of this chemical scaffold to interact with kinase domains. The mechanism of action for such inhibitors typically involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting pro-survival signaling pathways. mdpi.com This mode of action effectively halts the uncontrolled proliferation of cancer cells.

Furthermore, molecular docking studies on other benzamide derivatives have provided insights into their potential interactions with various protein targets. These computational studies help in predicting the binding affinity and orientation of the compounds within the active sites of enzymes or receptors, suggesting how they might modulate their activity and, consequently, the downstream signaling pathways.

While the specific signaling cascades modulated by this compound itself remain to be fully elucidated, the activity of its derivatives suggests that this class of compounds could potentially influence a range of signaling pathways crucial for cancer cell survival. The presence of the amino and pyridinyl groups offers multiple points for interaction with biological targets, suggesting a potential for broad-spectrum activity or, with further modification, highly selective targeting. benchchem.com

Structure Activity Relationship Sar and Rational Design of 3 Amino N Pyridin 3 Ylbenzamide Analogs

Design Principles for Benzamide (B126) Derivatives

Benzamide derivatives represent a versatile class of compounds with a wide range of biological activities, frequently acting as enzyme inhibitors. The design of these molecules is often guided by a deep understanding of the target enzyme's active site. A key design principle involves the strategic placement of functional groups on the benzamide scaffold to maximize interactions with amino acid residues in the binding pocket.

The core structure of N-(Pyridin-3-yl)benzamides has been identified as a promising scaffold for the selective inhibition of enzymes such as human aldosterone (B195564) synthase (CYP11B2). nih.gov The pyridin-3-yl moiety is crucial as it can act as a hydrogen bond acceptor, interacting with specific residues within the enzyme's active site. The benzamide portion serves as a central linker, and substitutions on the phenyl ring are critical for modulating potency and selectivity. The general pharmacophore model for many enzyme inhibitors includes a hydrogen bond donor/acceptor, a hydrophobic region, and a linker element, all of which are present in the 3-Amino-N-pyridin-3-ylbenzamide structure.

Analog Synthesis and Functional Group Contribution Assessment

The synthesis of N-(Pyridin-3-yl)benzamide analogs typically involves the coupling of a substituted benzoic acid with 3-aminopyridine (B143674). A common synthetic route utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

A study on a series of N-(Pyridin-3-yl)benzamides as inhibitors of CYP11B2 revealed significant insights into the contribution of various functional groups on the benzoyl moiety. nih.gov The position and nature of the substituent on the phenyl ring have a profound impact on the inhibitory activity. For instance, substituents at the 3-position of the benzoyl ring were generally found to be favorable for activity.

The introduction of an amino group at the 3-position, as in this compound, can be a key modification. The amino group can act as a hydrogen bond donor, potentially forming additional interactions within the target's active site and enhancing binding affinity. The table below, adapted from studies on related N-(Pyridin-3-yl)benzamide analogs, illustrates the impact of different substituents on inhibitory activity against CYP11B2. nih.gov

CompoundSubstituent on Benzoyl RingIC50 (nM) for CYP11B2 nih.gov
1 H>10000
2 3-CN166
3 3-NO2260
4 3-Cl276
5 3-CF3126
6 4-CN53
7 4-NO2148
8 4-Cl1000
9 4-CF3363
10 3,4-di-CN105

This table is for illustrative purposes to show the effect of substitutions on a related scaffold and is based on findings from literature.

From this data, it is evident that electron-withdrawing groups at the 3- and 4-positions of the benzoyl ring significantly enhance the inhibitory potency compared to the unsubstituted parent compound. The cyano (CN) and trifluoromethyl (CF3) groups, in particular, appear to be beneficial for activity.

Computational Approaches to SAR Elucidation

For N-(Pyridin-3-yl)benzamide analogs, docking studies can elucidate how the pyridine (B92270) nitrogen interacts with specific amino acid residues and how different substituents on the benzoyl ring occupy various sub-pockets within the enzyme's active site. This information can explain the observed SAR and guide the design of new analogs with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach. By correlating the biological activity of a series of compounds with their physicochemical properties (e.g., hydrophobicity, electronic properties, and steric parameters), a mathematical model can be developed to predict the activity of novel, untested compounds. For a series of this compound analogs, a QSAR model could help in prioritizing the synthesis of the most promising candidates.

Scaffold Exploration and Bioisosteric Substitution Strategies

To further optimize the pharmacological properties of this compound, medicinal chemists employ scaffold exploration and bioisosteric substitution strategies. Scaffold hopping involves replacing the central benzamide core with other chemical moieties that maintain a similar spatial arrangement of the key interacting groups. researchgate.net This can lead to the discovery of novel chemical series with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Bioisosteric replacement is a more subtle modification where a functional group is replaced by another group with similar physical and chemical properties. researchgate.net This strategy is often used to fine-tune the activity of a lead compound. In the context of this compound, several bioisosteric replacements could be considered:

Amide Bond Bioisosteres: The central amide bond could be replaced with other linkers such as a reverse amide, an ester, a ketone, or a stable five-membered heterocyclic ring like a triazole or oxadiazole. These modifications can alter the hydrogen bonding capacity, metabolic stability, and conformational flexibility of the molecule.

Amino Group Bioisosteres: The 3-amino group on the benzoyl ring could be replaced with other hydrogen bond donors like a hydroxyl group or a sulfonamide group to probe the importance of this interaction.

Pyridine Ring Analogs: The pyridine ring could be substituted with other nitrogen-containing heterocycles such as a pyrimidine, pyrazine, or imidazole to explore different hydrogen bonding patterns and steric interactions within the target's binding site.

These strategies, guided by SAR data and computational modeling, allow for a systematic exploration of the chemical space around the this compound scaffold, paving the way for the development of optimized therapeutic agents.

Preclinical Applications of 3 Amino N Pyridin 3 Ylbenzamide in Research

Lead Compound Identification and Optimization

There is no available information to suggest that 3-Amino-N-pyridin-3-ylbenzamide has been identified as a lead compound in drug discovery programs. Consequently, details regarding its optimization for improved potency, selectivity, or pharmacokinetic properties are not present in the public domain.

Chemical Probe Development for Biological Systems

No studies have been found that describe the development or use of this compound as a chemical probe to investigate biological systems or protein targets.

In Vitro Biological Activity Assessment

Cell-Based Assays

Specific data from cell-based assays involving this compound, which would be crucial for determining its cellular effects, are not documented in available research.

Antimicrobial Activity Studies

While related benzamide (B126) and pyridine-containing compounds have been investigated for antimicrobial properties, there are no specific studies detailing the antimicrobial activity of this compound against various pathogens.

In Vivo Preclinical Efficacy Studies (Non-Human Models)

Information regarding the evaluation of this compound in non-human, in vivo models to assess its efficacy is not available in the public scientific literature.

Emerging Research Avenues and Methodological Advancements for 3 Amino N Pyridin 3 Ylbenzamide

Resolving SAR Discrepancies and Mechanistic Ambiguities

A critical area of ongoing research revolves around elucidating the nuanced structure-activity relationships of 3-Amino-N-pyridin-3-ylbenzamide and its analogs. While the benzamide (B126) core is a well-established pharmacophore, the precise influence of the 3-amino and N-pyridin-3-yl substituents on target binding and biological activity is a subject of active investigation. For instance, the amino group at the 3-position is recognized as an electron-donating substituent, which can significantly impact the electronic distribution across the benzene (B151609) ring. benchchem.com

Furthermore, the pyridin-3-yl moiety introduces a nitrogen-containing heterocycle that can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing target affinity and selectivity. benchchem.com However, the exact nature of these interactions and how they translate to efficacy against specific biological targets, such as in anti-tubercular or anti-cancer applications, remains an area where greater clarity is needed. benchchem.com Discrepancies in the reported activities of various derivatives highlight the need for systematic SAR studies to map the chemical space around this scaffold comprehensively.

Mechanistically, while it is understood that this compound and its analogs can function by inhibiting enzymes or modulating receptor signaling, the precise molecular targets for many of its observed biological effects are not fully characterized. benchchem.com Future research will likely focus on identifying these targets and elucidating the downstream signaling pathways to resolve current mechanistic ambiguities.

Advanced Computational Methodologies in Drug Discovery

The integration of advanced computational methodologies is set to accelerate the discovery and optimization of this compound-based drug candidates. Molecular docking and dynamics simulations are powerful tools for predicting the binding modes and affinities of this compound and its derivatives with various biological targets. For example, predicted collision cross-section (CCS) values, which provide insights into the three-dimensional shape of a molecule, are available for this compound and can be used to refine computational models. uni.luuni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound uni.luuni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+214.09749145.7
[M+Na]+236.07943152.5
[M-H]-212.08293150.8
[M+NH4]+231.12403161.8
[M+K]+252.05337148.8
[M+H-H2O]+196.08747137.4
[M+HCOO]-258.08841170.4
[M+CH3COO]-272.10406190.4
[M+Na-2H]-234.06488152.9
[M]+213.08966142.6
[M]-213.09076142.6

m/z: mass to charge ratio of the adduct. Data from PubChemLite.

Quantitative structure-activity relationship (QSAR) studies, which correlate chemical structure with biological activity, will also play a pivotal role. By building predictive models based on existing data for analogs, researchers can prioritize the synthesis of novel derivatives with a higher probability of desired biological activity.

Future Directions in Synthetic Route Optimization

The development of efficient and scalable synthetic routes is paramount for the widespread investigation and potential clinical translation of this compound and its derivatives. Current synthetic strategies often involve the coupling of a substituted benzoic acid with an appropriate amine. benchchem.com For instance, the synthesis of a related compound, 3-amino-4-chloro-N-(pyridin-3-yl)benzamide, utilizes 3-amino-4-chlorobenzoic acid and pyridine-3-amine with a coupling reagent. benchchem.com

Future research in this area will likely focus on several key aspects:

Novel Catalytic Systems: The exploration of new catalysts, such as magnesium oxide nanoparticles, has shown promise in reducing reaction times and increasing yields for the synthesis of related pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. frontiersin.org

Greener Chemistry Approaches: The development of more environmentally friendly synthetic methods, such as one-pot reactions and the use of less hazardous solvents and reagents, is a growing trend in medicinal chemistry. researchgate.net

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, scalability, and reproducibility for the synthesis of this class of compounds.

Fluorination Strategies: Given that the introduction of fluorine atoms can significantly enhance the biological properties of drug candidates, the development of novel and site-selective fluorination methods for the this compound scaffold is a promising avenue. rsc.orgchiralen.com

Expanding the Biological Target Landscape

While initial research has highlighted the potential of this compound and its analogs in areas like infectious diseases and oncology, there is a vast and largely unexplored landscape of other potential biological targets. benchchem.com The structural motifs present in this compound, namely the benzamide and pyridine (B92270) rings, are found in a wide range of bioactive molecules, suggesting that it could interact with a diverse array of proteins.

Future investigations could explore its activity against:

Kinases: Many kinase inhibitors feature a similar heterocyclic amide core structure. evitachem.comsemanticscholar.org Screening this compound and its derivatives against a panel of kinases could uncover novel anti-proliferative or anti-inflammatory agents.

G-Protein Coupled Receptors (GPCRs): The ability of the pyridine nitrogen to act as a hydrogen bond acceptor makes GPCRs a plausible target class. benchchem.com

Other Enzymes: The scaffold's potential to inhibit enzymes like lipoxygenases has been noted for related structures, suggesting a broader enzymatic inhibitory profile could be explored. benchchem.com

The systematic exploration of new biological targets, guided by computational predictions and high-throughput screening, will be crucial in unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-N-pyridin-3-ylbenzamide, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of benzamide derivatives typically involves coupling reactions using carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) as an activator. For example, analogous compounds are synthesized in dimethyl sulfoxide (DMSO) with triethylamine (Et3N) as a base, achieving yields up to 83% under ambient conditions . Optimization strategies include:

  • Reagent stoichiometry: Maintain a 1:1.2 molar ratio of acid to amine.
  • Monitoring: Use HPLC or <sup>1</sup>H NMR to track reaction progress and confirm intermediate consumption .
  • Solvent selection: Polar aprotic solvents like DMSO enhance solubility of aromatic intermediates.

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity, with pyridinyl protons appearing as distinct doublets (δ 8.5–9.0 ppm) and benzamide NH signals around δ 10–12 ppm .
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) provides accurate molecular weight confirmation (e.g., [M+H]<sup>+</sup> for C12H10N3O).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer: Discrepancies in crystal structures (e.g., bond lengths, torsion angles) may arise from polymorphism or experimental conditions. Strategies include:

  • Comparative analysis: Cross-reference with structurally similar compounds (e.g., 3-Chloro-N-phenylbenzamide, which crystallizes in monoclinic P21/c with a = 25.0232 Å, b = 5.3705 Å) .
  • Validation tools: Use software like Mercury (CCDC) to analyze hydrogen bonding (e.g., N–H···O interactions) and packing efficiency.
  • Temperature control: Ensure data collection at consistent temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Q. What strategies are effective in improving the solubility of this compound for pharmacological assays?

Methodological Answer: Low aqueous solubility is common in benzamide derivatives. Approaches include:

  • Co-solvent systems: Use DMSO-water mixtures (<20% DMSO) to balance solubility and biocompatibility .
  • Salt formation: React with hydrochloric acid to form hydrochloride salts, enhancing polar interactions.
  • Nanoparticle formulation: Encapsulate in PEGylated liposomes to improve bioavailability .

Q. How should researchers design experiments to evaluate the enzyme inhibitory activity of this compound?

Methodological Answer:

  • Kinase inhibition assays: Use fluorescence-based ADP-Glo™ assays to measure IC50 values against target kinases (e.g., PIM1 kinase) .
  • Molecular docking: Perform in silico simulations (AutoDock Vina) to predict binding modes with pyridinyl and benzamide moieties occupying ATP-binding pockets .
  • Selectivity profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data in studies of this compound analogs?

Methodological Answer: Contradictions may arise from assay variability or impurity interference. Mitigation steps:

  • Reproducibility checks: Repeat assays in triplicate under standardized conditions (e.g., 37°C, pH 7.4).
  • Impurity profiling: Use LC-MS to identify and quantify byproducts (e.g., deaminated derivatives).
  • Positive controls: Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental setups .

Tables of Key Data

Q. Table 1. Synthetic Conditions for Analogous Benzamides

ParameterOptimal ValueReference
SolventDMSO
Coupling ReagentEDC/HOBt
Reaction Temperature20–25°C
Yield83%

Q. Table 2. Crystallographic Parameters for Structural Validation

CompoundSpace Groupa (Å)b (Å)c (Å)Reference
3-Chloro-N-phenylbenzamideP21/c25.02325.37058.1289
3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamideP-17.8919.23410.512

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.